molecular formula C22H29N5O4 B15111197 L-Phe-Cit-PAB

L-Phe-Cit-PAB

Cat. No.: B15111197
M. Wt: 427.5 g/mol
InChI Key: UQJFJUGSDNWGMN-UHFFFAOYSA-N
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Description

L-Phe-Cit-PAB is a dipeptide-based linker used in the design of antibody-drug conjugates (ADCs). This compound is composed of phenylalanine (L-Phe), citrulline (Cit), and para-aminobenzyloxycarbonyl (PAB). It is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in tumor cells, making it a valuable tool in targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phe-Cit-PAB involves several steps:

    Protection of Amino Groups: The amino groups of phenylalanine and citrulline are protected using suitable protecting groups such as Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic conditions to yield the free dipeptide.

    Attachment of PAB: The PAB moiety is attached to the dipeptide using a suitable linker, often involving carbamate formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Phe-Cit-PAB undergoes several types of chemical reactions:

Common Reagents and Conditions

    Cleavage: Cathepsin B in a lysosomal environment (acidic pH).

    Hydrolysis: Acidic or basic conditions, such as HCl or NaOH.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products

    Cleavage Products: The primary products are the free drug payload and the cleaved dipeptide.

    Hydrolysis Products: Amino acids and PAB derivatives.

    Oxidation/Reduction Products: Modified aromatic rings in the PAB moiety.

Scientific Research Applications

L-Phe-Cit-PAB has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Phe-Cit-PAB involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phe-Cit-PAB is unique due to its specific cleavage by cathepsin B, providing high specificity and stability in the bloodstream. This makes it particularly effective in targeting tumor cells while minimizing off-target effects .

Properties

Molecular Formula

C22H29N5O4

Molecular Weight

427.5 g/mol

IUPAC Name

2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide

InChI

InChI=1S/C22H29N5O4/c23-18(13-15-5-2-1-3-6-15)21(30)27(17-10-8-16(14-28)9-11-17)19(20(24)29)7-4-12-26-22(25)31/h1-3,5-6,8-11,18-19,28H,4,7,12-14,23H2,(H2,24,29)(H3,25,26,31)

InChI Key

UQJFJUGSDNWGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCNC(=O)N)C(=O)N)N

Origin of Product

United States

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